Antiproliferative Potency in MDA-MB-231 Breast Cancer Cells: Quantified Activity vs. In-Class Benchmark
Derivatives of 1-(2,5-dimethylbenzyl)-1H-benzimidazole demonstrate quantifiable antiproliferative activity against the MDA-MB-231 triple-negative breast cancer cell line. The most active derivative in this series, compound 2g, exhibited an IC50 of 16.38 μM . As a class-level benchmark for comparison, the structurally related 1-benzyl-1H-benzimidazole scaffold has produced more potent derivatives, with compound 6g achieving an IC50 of 7.01 μM against MCF-7 breast cancer cells [1]. However, direct cross-cell-line comparisons are not available. The 16.38 μM value represents a moderate potency within the broader benzimidazole anticancer space, where reported IC50 values range from sub-micromolar (2.39 μM) to >100 μM depending on substitution [2]. This positions 1-(2,5-dimethylbenzyl)-1H-benzimidazole derivatives as suitable starting points for optimization campaigns targeting moderate potency improvements rather than as sub-micromolar leads.
| Evidence Dimension | Antiproliferative IC50 |
|---|---|
| Target Compound Data | 16.38 μM (derivative 2g) |
| Comparator Or Baseline | 1-Benzyl-1H-benzimidazole derivative 6g: 7.01 μM (MCF-7 cells); Broader benzimidazole class range: 2.39 - >100 μM |
| Quantified Difference | Target compound derivative is approximately 2.3-fold less potent than the comparator derivative, though cell lines differ (MDA-MB-231 vs MCF-7). |
| Conditions | MDA-MB-231 breast cancer cell line; in vitro cytotoxicity assay |
Why This Matters
Procurement decisions for anticancer screening libraries require quantitative potency benchmarks to prioritize compounds for hit-to-lead campaigns; the 16.38 μM IC50 establishes a defined activity threshold for this chemotype.
- [1] Sridhar, G., et al. (2019). Synthesis of 1-benzyl-1H-benzimidazoles as galectin-1 mediated anticancer agents. Bioorganic Chemistry, 89, 103016. View Source
- [2] Tahlan, S., et al. (2019). Design, synthesis and biological profile of heterocyclic benzimidazole analogues as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13, 50. View Source
